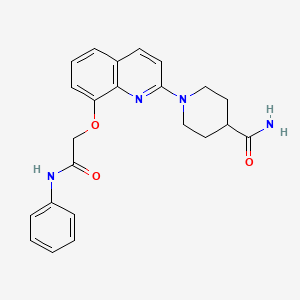![molecular formula C22H26N2O2 B2719661 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1008253-78-8](/img/structure/B2719661.png)
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It has a molecular weight of 196.67 . It’s used in the synthesis of various other compounds .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylbenzoyl chloride consists of a benzoyl group attached to a tert-butyl group . The SMILES string representation isCC(C)(C)c1ccc(cc1)C(Cl)=O . Chemical Reactions Analysis
4-tert-Butylbenzoyl chloride is used in Friedel-Crafts acylation with mesitylene . It’s also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole .Physical And Chemical Properties Analysis
4-tert-Butylbenzoyl chloride is a liquid at room temperature with a density of 1.007 g/mL at 25 °C. It has a boiling point of 135 °C at 20 mmHg .科学的研究の応用
Synthesis and Catalytic Applications
The research on the synthesis of quinoxaline derivatives, including those related to 4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone, shows significant interest in their catalytic applications. For instance, the study by Imamoto et al. (2012) discusses the preparation of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients Imamoto et al., 2012.
Anticancer Activity
The anticancer activity of quinoxaline derivatives is another area of intense study. Zarranz et al. (2004) synthesized a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives and evaluated their in vitro antitumor activity. The study found that certain derivatives exhibited significant anticancer activity, pointing to the potential of quinoxaline derivatives in chemotherapeutic treatments Zarranz et al., 2004.
Green Chemistry and Sustainable Synthesis
In the realm of green chemistry, innovative synthesis methods for quinoxaline derivatives are explored to minimize environmental impact. Petronijević et al. (2017) presented an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, demonstrating a sustainable approach to synthesizing these compounds Petronijević et al., 2017.
Antimicrobial Properties
The study of antimicrobial properties of quinoxaline derivatives reveals their potential as novel antimicrobial agents. Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and some derivatives against bacterial and yeast strains, finding that these compounds showed promising antimicrobial activity, which suggests their potential use in developing new antimicrobial drugs Vieira et al., 2014.
Photophysical Properties and Application in Sensing
The photophysical properties of quinoxalin-2(1H)-ones, including derivatives related to the chemical compound , have been explored for their application in sensing technologies. Renault et al. (2017) investigated the photophysical properties of selected 3-benzoylquinoxalin-2-ones and their potential as chemoprobes for the specific detection of hydrogen sulfide, showcasing the versatility of quinoxaline derivatives in sensor development Renault et al., 2017.
Safety and Hazards
特性
IUPAC Name |
4-(4-tert-butylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-5-8-19-20(25)23-17-9-6-7-10-18(17)24(19)21(26)15-11-13-16(14-12-15)22(2,3)4/h6-7,9-14,19H,5,8H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULWXROOXRHOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

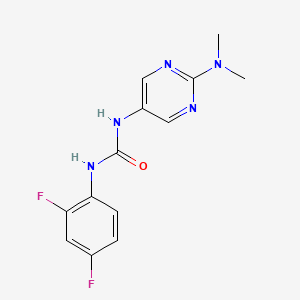

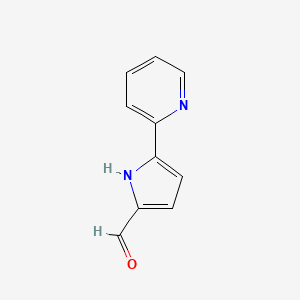
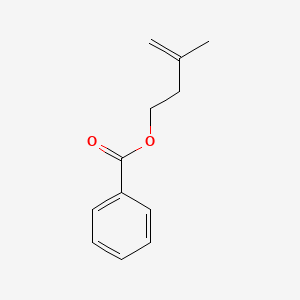
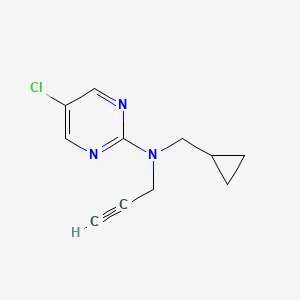
![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)


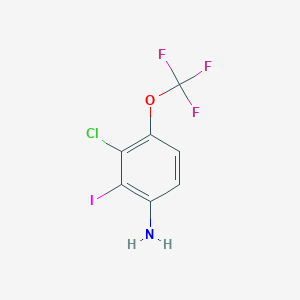
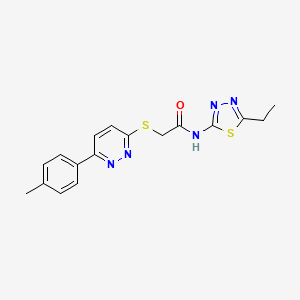

![N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2719599.png)

